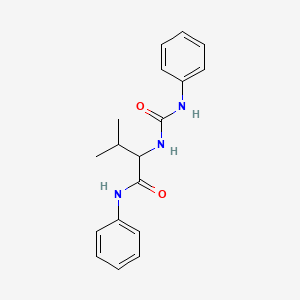
卡米西坦
描述
AZD9833,也称为卡米斯特兰,是一种下一代口服选择性雌激素受体降解剂。它主要用于治疗雌激素受体阳性乳腺癌。 该化合物已显示出克服内分泌治疗和细胞周期蛋白依赖性激酶 4/6 抑制剂耐药性的潜力,使其成为乳腺癌治疗的重大进步 .
科学研究应用
AZD9833 具有广泛的科学研究应用,包括:
化学: 它用作模型化合物来研究选择性雌激素受体降解及其对各种化学途径的影响。
生物学: 它用于研究雌激素受体降解的生物学机制及其对细胞过程的影响。
工业: 它用于制药行业开发针对雌激素受体的新药.
作用机制
AZD9833 通过选择性降解雌激素受体α发挥其作用。这种降解导致抑制雌激素受体驱动的癌细胞生长。该化合物与雌激素受体结合,并促进其与 E3 连接酶复合物的相互作用,该复合物标记受体以被泛素-蛋白酶体系统降解。 这个过程导致雌激素受体的完全拮抗,并在野生型和突变型乳腺癌细胞系中显示出显著的抗增殖活性 .
生化分析
Biochemical Properties
Camizestrant plays a significant role in biochemical reactions, particularly in the context of ER+ breast cancer. It interacts with the estrogen receptor (ER), a protein that is crucial in the growth and development of ER+ breast cancer . Camizestrant acts as a pure antagonist to ER, meaning it binds to the receptor and blocks its activity. Furthermore, it is a selective ERα degrader, which means it promotes the degradation of ERα, a subtype of ER . This dual action of antagonism and degradation disrupts the function of ER and impairs the proliferation of tumor cells .
Cellular Effects
Camizestrant has profound effects on various types of cells and cellular processes. In ER+ breast cancer cells, it influences cell function by blocking the transcription of ER target genes . This action impairs tumor cell proliferation, effectively suppressing the growth of ER+ breast cancer . It also overcomes endocrine and CDK4/6 inhibitor resistance, making it a promising treatment option for ER+ breast cancer .
Molecular Mechanism
The molecular mechanism of Camizestrant involves its binding interactions with ERα, leading to the inhibition of ERα activity and changes in gene expression. By binding to ERα, Camizestrant blocks the receptor’s activity, preventing it from promoting the transcription of target genes that drive the growth and proliferation of ER+ breast cancer cells . Additionally, Camizestrant promotes the degradation of ERα, further disrupting the function of ER and leading to changes in gene expression that impair tumor cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Camizestrant have been observed to change over time. In ER+ tumor models, Camizestrant showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that Camizestrant remains stable and effective over time, providing long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of Camizestrant vary with different dosages in animal models. In ER+ tumor models, Camizestrant showed strong dose-dependent efficacy, with greater activity at lower doses . This suggests that lower doses of Camizestrant can be effective in suppressing tumor growth, while higher doses may lead to increased efficacy .
准备方法
AZD9833 的合成涉及多个步骤,包括形成关键中间体以及通过各种化学反应最终生成产物。确切的合成路线和反应条件属于专有信息,尚未在公开文献中完全披露。 已知该化合物是通过一系列涉及选择性降解雌激素受体的有机反应合成的 .
化学反应分析
AZD9833 经历了几种类型的化学反应,包括:
氧化: 该反应涉及在化合物中添加氧或去除氢。
还原: 该反应涉及在化合物中添加氢或去除氧。
取代: 该反应涉及用另一个原子或原子团取代化合物中的一个原子或原子团。
这些反应中常用的试剂和条件包括高锰酸钾等氧化剂、氢化铝锂等还原剂以及各种催化剂以促进取代反应。 这些反应形成的主要产物取决于所用特定条件和试剂 .
相似化合物的比较
AZD9833 与其他选择性雌激素受体降解剂(如氟维司群和 AZD9496)进行比较。虽然氟维司群有效,但其肌内注射途径限制了其疗效。AZD9496 是一种第一代口服选择性雌激素受体降解剂,在某些细胞系中显示出部分激动作用和雌激素受体降解不完全。 相比之下,AZD9833 显示出雌激素受体的完全降解,并且不表现出部分激动作用,使其成为患者更有效和更便捷的选择 .
类似的化合物包括:
氟维司群: 一种可注射的选择性雌激素受体降解剂。
AZD9496: 一种第一代口服选择性雌激素受体降解剂。
GDC-0810: 另一种正在研究中的口服选择性雌激素受体降解剂.
属性
IUPAC Name |
N-[1-(3-fluoropropyl)azetidin-3-yl]-6-[(6S,8R)-8-methyl-7-(2,2,2-trifluoroethyl)-3,6,8,9-tetrahydropyrazolo[4,3-f]isoquinolin-6-yl]pyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28F4N6/c1-15-9-19-18(4-6-21-20(19)11-30-32-21)23(34(15)14-24(26,27)28)22-5-3-16(10-29-22)31-17-12-33(13-17)8-2-7-25/h3-6,10-11,15,17,23,31H,2,7-9,12-14H2,1H3,(H,30,32)/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHOIABIERMLGY-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C=CC3=C2C=NN3)C(N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CC2=C(C=CC3=C2C=NN3)[C@H](N1CC(F)(F)F)C4=NC=C(C=C4)NC5CN(C5)CCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28F4N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2222844-89-3 | |
| Record name | Camizestrant [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2222844893 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | CAMIZESTRANT | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JUP57A8EPZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Racemic-(5S,6R)-Benzyl 6-Ethyl-2-Oxo-1,7-Diazaspiro[4.5]Decane-7-Carboxylate](/img/structure/B1654267.png)


![4-[(4-Fluorophenyl)sulfonylmethyl]-1-methylpyridin-2-one](/img/structure/B1654275.png)





![6-(Difluoromethyl)-8-((1S,2S)-2-hydroxy-2-methylcyclopentyl)-2-((1-(methylsulfonyl)piperidin-4-yl)amino)pyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B1654283.png)

![Benzyl 4-cyanobicyclo[2.2.2]octan-1-ylmethylcarbamate](/img/structure/B1654285.png)
